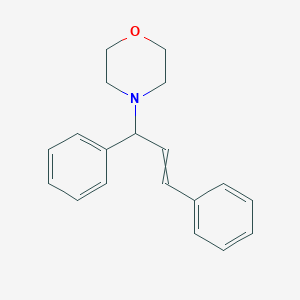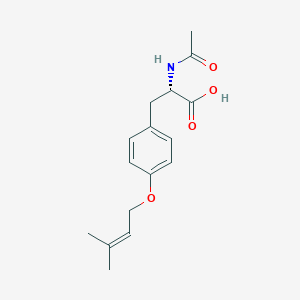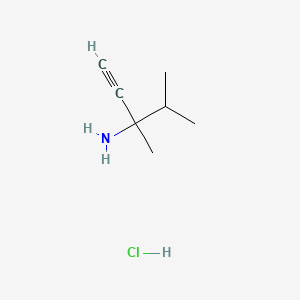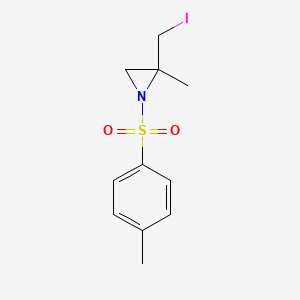![molecular formula C9H9NOS B12575516 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one CAS No. 286472-04-6](/img/structure/B12575516.png)
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one typically involves cyclization reactions. One common method includes the reaction of isorhodanine with appropriate aldehydes or ketones under reflux conditions . The reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like EDDA (ethylenediamine diacetate) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-2,3-dihydro-4H-pyrano[3,2-c]pyridin-4-one: This compound is structurally similar but lacks the sulfur atom present in 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another related compound, differing in the presence of hydroxyl groups and the absence of sulfur.
Uniqueness
The presence of both sulfur and nitrogen atoms in this compound imparts unique chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
286472-04-6 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydrothiopyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(11)4-5-12-9(7)10-6/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
BTIPVUAENRASAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=O)CCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)

![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)






![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)




